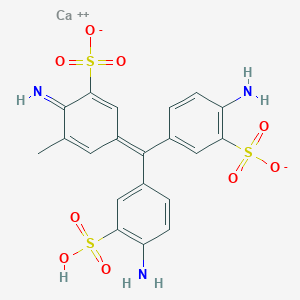

Methyl 3-(aminomethyl)-5-fluorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Methyl 2-amino-5-fluorobenzoate, a closely related compound, has been optimized through a series of reactions starting from 3-fluorobenzoic acid. The process includes nitrification, esterification, and hydronation, leading to a high yield of 81% and confirmed through methods such as melting point, IR, NMR, and GC-MS analysis (Yin Jian-zhong, 2010).

Molecular Structure Analysis

Molecular structure analyses of compounds related to Methyl 3-(aminomethyl)-5-fluorobenzoate show complex hydrogen-bonding patterns. For example, studies on similar molecules reveal structures linked by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, indicating polarized molecular-electronic structures and intermolecular interactions (J. Portilla et al., 2007).

Chemical Reactions and Properties

Fluorinated heterocyclic compounds, including those with structural similarities to Methyl 3-(aminomethyl)-5-fluorobenzoate, can be synthesized through photochemical methods. These processes involve irradiation in methanol presence and nitrogen nucleophiles, showcasing the compound's reactivity and potential for creating diverse fluorinated structures (S. Buscemi et al., 2001).

Physical Properties Analysis

Although specific studies on Methyl 3-(aminomethyl)-5-fluorobenzoate's physical properties are not directly mentioned, related research highlights the importance of crystalline structure in determining a compound's physical characteristics. Investigations into similar molecules emphasize the role of hydrogen bonding and molecular geometry in influencing melting points, solubility, and stability (J. Portilla et al., 2007).

Chemical Properties Analysis

The chemical properties of Methyl 3-(aminomethyl)-5-fluorobenzoate-like compounds often involve their reactivity towards various organic synthesis reactions. For example, catalyst- and solvent-free synthesis methods have been developed for related compounds, highlighting efficient routes to desired products while considering environmental and cost factors (R. Moreno-Fuquen et al., 2019).

Aplicaciones Científicas De Investigación

Neuroprotective Strategies and Molecular Basis of Cerebrovascular Stroke

- Summary : This review discusses the molecular biology of stroke and strategies aiming to mitigate the complex signaling cascade that follows. It reviews historical and recent trials involving various neuroprotective agents, including NMDA and AMPA receptor antagonists, highlighting the need for further development in neuroprotective therapies for stroke.

- Source : (Karsy et al., 2017)

Ionotropic Glutamate Receptors in Epilepsy

- Summary : This review focuses on the roles of AMPA and NMDA receptors in epilepsy. It discusses how glutamate-mediated neuronal hyperexcitation is a causative factor in seizures and the potential role of AMPA and NMDA receptor antagonists in anti-seizure drug development. The review integrates several studies to elucidate the specific roles of these receptors in epilepsy.

- Source : (Hanada, 2020)

Pharmacogenetics and Antifolate, Fluoropyrimidine-based Therapy

- Summary : This review critically analyzes the importance of MTHFR polymorphisms in modulating the clinical outcome of antifolate and fluoropyrimidine therapies. It discusses the potential predictive role of genetic variants on the toxicity and efficacy of these agents, highlighting the complexity of pharmacogenetics in therapy personalization.

- Source : (De Mattia & Toffoli, 2009)

Propiedades

IUPAC Name |

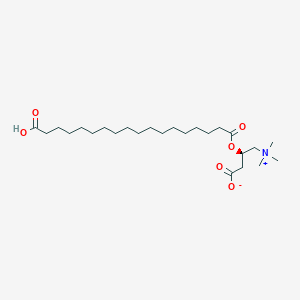

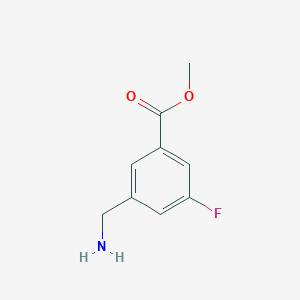

methyl 3-(aminomethyl)-5-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4H,5,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMNZHAQERJTAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(aminomethyl)-5-fluorobenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.